molecular formula C10H14N2O2S B11966887 Benzenesulfenamide, N-(1,1-dimethylethyl)-4-nitro- CAS No. 19117-41-0

Benzenesulfenamide, N-(1,1-dimethylethyl)-4-nitro-

Cat. No.: B11966887
CAS No.: 19117-41-0
M. Wt: 226.30 g/mol
InChI Key: BDBVKFPHPVYMJW-UHFFFAOYSA-N
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Description

Benzenesulfenamide, N-(1,1-dimethylethyl)-4-nitro- is an organic compound with the chemical formula C10H15NO2S. This compound is characterized by the presence of a benzenesulfenamide group substituted with a tert-butyl group and a nitro group at the para position. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfenamide, N-(1,1-dimethylethyl)-4-nitro- typically involves the reaction of 4-nitrobenzenesulfenyl chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Benzenesulfenamide, N-(1,1-dimethylethyl)-4-nitro- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenamide, N-(1,1-dimethylethyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The sulfenamide group can be oxidized to sulfinamide or sulfonamide.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Sulfinamide or sulfonamide derivatives.

    Reduction: Amino-substituted benzenesulfenamide.

    Substitution: Various alkyl or aryl-substituted benzenesulfenamides.

Scientific Research Applications

Benzenesulfenamide, N-(1,1-dimethylethyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfenamide, N-(1,1-dimethylethyl)-4-nitro- involves its interaction with various molecular targets. The sulfenamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Benzenesulfenamide, N-(1,1-dimethylethyl)-4-nitro- can be compared with other similar compounds such as:

    Benzenesulfenamide, N-(1,1-dimethylethyl)-: Lacks the nitro group, resulting in different chemical and biological properties.

    Benzenesulfenamide, N-(1,1-dimethylethyl)-2-nitro-: The nitro group is in the ortho position, leading to different reactivity and applications.

    Benzenesulfenamide, N-(1,1-dimethylethyl)-3-nitro-: The nitro group is in the meta position, affecting its chemical behavior and uses.

The unique combination of the tert-butyl and nitro groups in Benzenesulfenamide, N-(1,1-dimethylethyl)-4-nitro- gives it distinct properties that make it valuable in various applications.

Properties

CAS No.

19117-41-0

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-methyl-N-(4-nitrophenyl)sulfanylpropan-2-amine

InChI

InChI=1S/C10H14N2O2S/c1-10(2,3)11-15-9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3

InChI Key

BDBVKFPHPVYMJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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